N-(cyanomethyl)-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a cyanomethyl group, and a cyclopropyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an acyl chloride, under acidic or basic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent, such as cyanomethyl chloride, in the presence of a base like sodium hydride.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazomethane or a similar reagent in the presence of a catalyst like copper(I) chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired this compound, typically under mild heating and in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(cyanomethyl)-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanomethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like sodium hydride (NaH)
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring
Reduction: Amino derivatives of the cyanomethyl group
Substitution: Substituted benzofuran derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding sites and mechanisms of various enzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in inflammation or cancer.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide
- This compound derivatives
- Other benzofuran derivatives with similar functional groups
Uniqueness
This compound is unique due to its combination of a benzofuran ring, a cyanomethyl group, and a cyclopropyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies and developments may uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-12-4-2-3-5-13(12)19-14(10)15(18)17(9-8-16)11-6-7-11/h2-5,11H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZABWYAOQWLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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